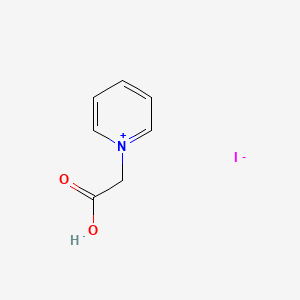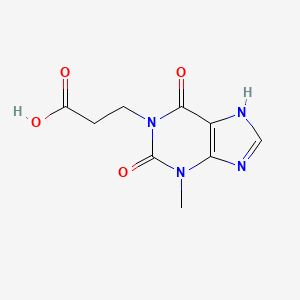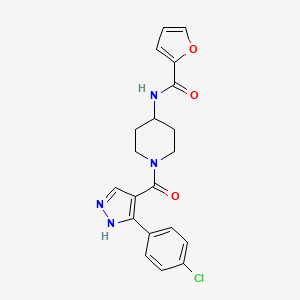
2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (hereinafter referred to as DCPSNO) is a synthetic compound that has been found to have a wide range of potential applications in scientific research. DCPSNO is a compound that has been studied for its potential use in a variety of biochemical, physiological, and laboratory experiments.
Scientific Research Applications
Catalytic Efficiency and Model Studies
- Covalent Participation in Hydrolysis: A study demonstrated the covalent participation of a macrocyclic oxime in the hydrolysis of 2,4-dinitrophenyl sulfate, suggesting a potential model for arylsulfatases and sulfotransferases. This indicates that similar compounds, like 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime, could have applications in biochemical model studies (Sunamoto, Kondo, Okamoto, & Taira, 1977).
Synthesis and Characterization
- Chemiluminescence in Sulfanyl-Substituted Compounds: Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related to 2-((2,4-Dichlorophenyl)sulfanyl)nicotinaldehyde, highlighted the potential for chemiluminescence applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
- Molecular Docking and Characterization: A study on acetone O-((2,5-dichlorophenyl)sulfonyl) oxime provided insights into molecular docking with cholinesterase enzymes, hinting at potential applications in bioinformatics and drug design (Korkmaz, Rhyman, & Ramasami, 2022).
Biological Activity
- Antibacterial Activity of Oxime Ester Derivatives: Research into 5-(o-Chlorophenyl)-3-(o,p-dichlorophenyl)-4,5-dihydropyrazol-1-yl oxime ester derivatives showed significant antibacterial activity, indicating the potential of similar compounds in antimicrobial applications (Liu, Song, Hailiang, & Zuo, 2008).
Environmental Applications
- Degradation of Herbicides: A study on the degradation of 2,4-Dichlorophenoxyacetic acid (a compound related to 2,4-dichlorophenyl) from aqueous solutions using electrooxidation and Oxone indicates the potential for environmental remediation applications (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2OS/c20-14-4-3-13(16(22)8-14)11-26-25-10-12-2-1-7-24-19(12)27-18-6-5-15(21)9-17(18)23/h1-10H,11H2/b25-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBKVHBWYZIRS-KIBLKLHPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid](/img/structure/B2453399.png)

![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)




![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2453414.png)

![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)